molecular formula C7H9NO3S B13638440 2-(Ethoxymethyl)thiazole-5-carboxylic acid

2-(Ethoxymethyl)thiazole-5-carboxylic acid

Cat. No.: B13638440
M. Wt: 187.22 g/mol
InChI Key: NTCZCJAQYSSMQB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(Ethoxymethyl)thiazole-5-carboxylic acid typically involves the reaction of thiazole derivatives with ethoxymethyl groups under specific conditions. One common method involves the use of thiourea and ethyl alcohol in the presence of iodine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-(Ethoxymethyl)thiazole-5-carboxylic acid undergoes various chemical reactions, including:

Comparison with Similar Compounds

2-(Ethoxymethyl)thiazole-5-carboxylic acid can be compared with other thiazole derivatives, such as:

These compounds share the thiazole ring structure but differ in their specific substituents and biological activities, highlighting the unique properties of this compound.

Biological Activity

2-(Ethoxymethyl)thiazole-5-carboxylic acid is a notable compound within the thiazole family, recognized for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, drawing from various research studies and findings.

Chemical Structure and Synthesis

The compound features a thiazole ring with an ethoxymethyl group at the 2-position, a methyl group at the 4-position, and a carboxylic acid group at the 5-position. Its molecular formula is C10_{10}H11_{11}N1_{1}O2_{2}S1_{1}, with a molecular weight of approximately 201.25 g/mol. The synthesis of this compound can be achieved through cyclization reactions involving ethyl 2-bromoacetate and thiourea, leading to the formation of the thiazole ring followed by hydrolysis to yield the carboxylic acid.

Antimicrobial Properties

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial activity. Preliminary studies suggest that this compound may effectively inhibit the growth of various pathogenic microorganisms. For example, its structure enhances interaction with biological targets, which could lead to increased efficacy against bacteria and fungi.

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. In vitro assays have demonstrated that compounds similar to this compound can exhibit antiproliferative effects against several cancer cell lines, including leukemia and carcinoma cells. A related study revealed that derivatives of thiazole-5-carboxylic acid displayed IC50_{50} values ranging from 7 to 20 µM against various cancer cell lines, indicating promising activity .

Enzyme Inhibition

Additionally, thiazole derivatives have been investigated for their ability to inhibit specific enzymes involved in disease pathways. For instance, compounds derived from thiazole-5-carboxylic acid have shown inhibitory effects on xanthine oxidase, an enzyme linked to oxidative stress and inflammation. The most potent derivative in one study exhibited an IC50_{50} value of 0.45 µM, highlighting its potential as a therapeutic agent for conditions associated with oxidative damage .

Comparative Analysis of Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other thiazole derivatives:

Compound NameStructure FeaturesUnique Aspects
ThiazoleBasic five-membered ring structureLacks substituents that enhance biological activity
4-MethylthiazoleMethyl group at the 4-positionSimpler structure used primarily in flavor industries
2-Methylthiazole-5-carboxylic acidMethyl group at the 2-positionLacks ethoxymethyl group, limiting solubility
2-(Ethoxycarbonyl)-1,3-thiazole-5-carboxylic acidEthoxycarbonyl instead of ethoxymethylDifferent functional group impacting reactivity

Uniqueness : The presence of the ethoxymethyl group in this compound enhances its solubility and stability compared to other thiazole derivatives, potentially improving its pharmacokinetic properties and interaction with biological targets.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that derivatives of thiazole exhibited significant antibacterial activity against pathogens such as E. faecalis and P. aeruginosa, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Anticancer Potential : Another investigation into novel thiazole derivatives revealed their effectiveness against human leukemia cells (K563), showcasing IC50_{50} values comparable to established anticancer drugs like dasatinib .
  • Enzyme Inhibition Studies : Research focused on xanthine oxidase inhibitors highlighted that certain thiazole derivatives could effectively block the enzyme's active site, thus preventing substrate binding and demonstrating mixed-type inhibition behavior .

Properties

Molecular Formula

C7H9NO3S

Molecular Weight

187.22 g/mol

IUPAC Name

2-(ethoxymethyl)-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C7H9NO3S/c1-2-11-4-6-8-3-5(12-6)7(9)10/h3H,2,4H2,1H3,(H,9,10)

InChI Key

NTCZCJAQYSSMQB-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=NC=C(S1)C(=O)O

Origin of Product

United States

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